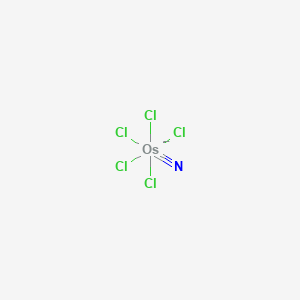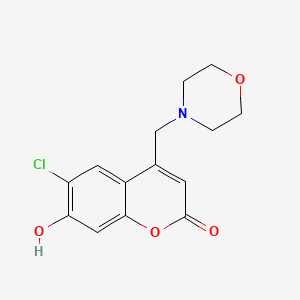
6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one is a hydroxycoumarin.
Wissenschaftliche Forschungsanwendungen
1. Complex Formation and Hydrogen-Bond Networks
Ishida and Kashino (1999) described the formation of hydrogen-bonded complexes involving chloranilic acid and morpholine, showcasing the potential of such compounds in developing one- and two-dimensional hydrogen-bond networks. This study indicates the relevance of similar structures, including 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one, in the field of crystallography and molecular engineering (Ishida & Kashino, 1999).
2. Chemical Reactions and Synthesis Pathways
Nitta et al. (1985) explored the reactions of polymethylene-substituted isoxazolines, highlighting complex chemical processes that can involve structures akin to 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one. Their work contributes to understanding the chemical behavior of benzopyran derivatives in various synthesis reactions (Nitta, Yi, & Kobayashi, 1985).
3. Novel Routes in Preparation of Chromone Oximes
Szabó et al. (1986) focused on the reaction of chromones with hydroxylamine, providing insight into new methods for preparing chromone oximes. This research is significant for understanding the reactivity and applications of benzopyran derivatives in organic synthesis (Szabó, Borbély, Theisz, & Nagy, 1986).
4. Applications in Medicine and Pharmacology
Jacobi et al. (1977) discussed the use of benzopyranone derivatives in medicine, specifically for coronary heart disease. This suggests potential medical applications of related structures like 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one in cardiovascular therapeutics (Jacobi, Boltze, Seidel, & Schwarz, 1977).
5. Synthesis of Fused Heterocyclic Systems
Schmidt, Schipfer, and Junek (1983) researched the synthesis of pyrano- and pyridokondensierter Heterocyclen using (Ethoxymethylen)malononitril, illustrating the versatile applications of benzopyran derivatives in creating complex heterocyclic structures (Schmidt, Schipfer, & Junek, 1983).
Eigenschaften
Produktname |
6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one |
|---|---|
Molekularformel |
C14H14ClNO4 |
Molekulargewicht |
295.72 g/mol |
IUPAC-Name |
6-chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C14H14ClNO4/c15-11-6-10-9(8-16-1-3-19-4-2-16)5-14(18)20-13(10)7-12(11)17/h5-7,17H,1-4,8H2 |
InChI-Schlüssel |
QXDWZJZGAMNXCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Löslichkeit |
44.4 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



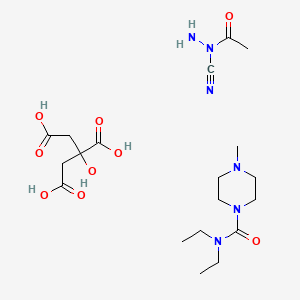
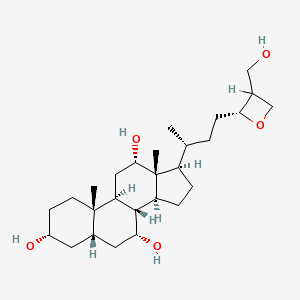
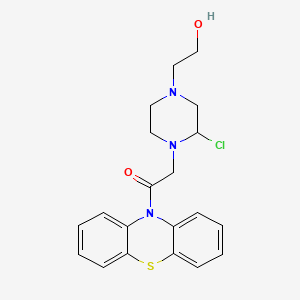
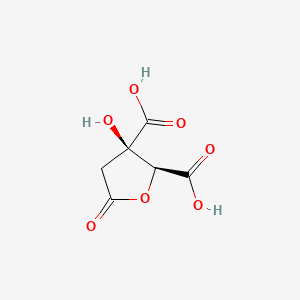
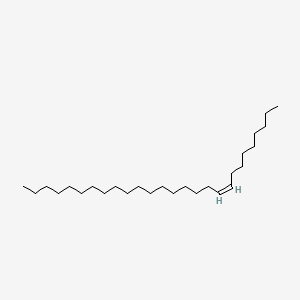
![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)
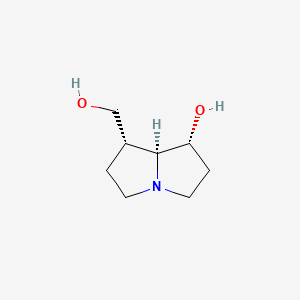
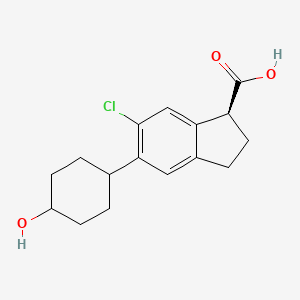
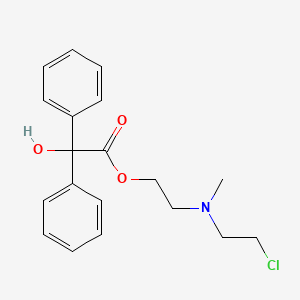
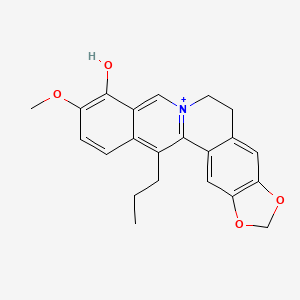
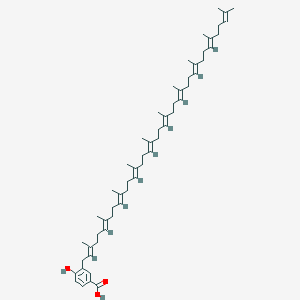
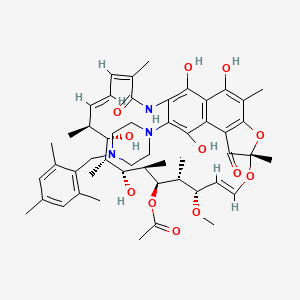
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
